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Compound of Interest

Compound Name: FLT3-IN-20

Cat. No.: B14886785

Get Quote

Disclaimer: The compound "FLT3-IN-20" as specified in the topic was not found in publicly

available scientific literature or databases. Therefore, this technical guide has been generated

using a well-documented and potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, Quizartinib

(AC220), as a representative example to fulfill the detailed content and formatting

requirements.

Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the

proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1]

Activating mutations in the FLT3 gene are prevalent in acute myeloid leukemia (AML),

occurring in approximately 30% of patients, and are associated with a poor prognosis.[1][2]

This has made FLT3 a key therapeutic target. Quizartinib (AC220) is a potent and selective

second-generation FLT3 inhibitor developed to address this unmet medical need.[3][4] This

document provides a comprehensive overview of the discovery, synthesis, mechanism of

action, and biological activity of Quizartinib.
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Quizartinib was identified through a focused drug discovery program aimed at developing a

highly potent and selective second-generation FLT3 inhibitor.[1] The goal was to improve upon

earlier multi-kinase inhibitors by enhancing selectivity for FLT3 to reduce off-target effects.[1]

The synthesis of Quizartinib can be achieved through a multi-step process. A common

synthetic route is outlined below.[1][5] It begins with the reaction of 4-nitrophenol with 4-(2-

chloroethyl)morpholine hydrochloride to form an ether intermediate.[5] This is followed by

reduction of the nitro group to an aniline, which then undergoes a two-step cyclization to form

the imidazo[2,1-b][6][7]benzothiazole core.[5] Finally, a urea group is introduced by reacting the

aniline with phenyl-[5-(t-butyl)isoxazol-3-yl]carbamate to yield Quizartinib.[5]

Step 1: Ether Formation Step 2: Reduction Step 3: Cyclization Step 4: Reduction Step 5: Urea Formation

4-Nitrophenol

4-[2-(4-nitrophenoxy)ethyl]morpholine

Nucleophilic Substitution

4-(2-chloroethyl)morpholine hydrochloride 4-[2-(4-nitrophenoxy)ethyl]morpholine

4-[2-(4-Morpholinyl)ethoxy]aniline

Hydrogenation (e.g., 10% Pd/C)

4-[2-(4-Morpholinyl)ethoxy]aniline

7-[2-(4-morpholinyl)ethoxy]-2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole

Two-step cyclization

7-[2-(4-morpholinyl)ethoxy]-2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole

4-[7-[2-(4-Morpholinyl)ethoxy]-imidazo[2,1-b][1,3]benzothiazole-2-yl]aniline

Reduction (e.g., Fe/NH4Cl)

4-[7-[2-(4-Morpholinyl)ethoxy]-imidazo[2,1-b][1,3]benzothiazole-2-yl]aniline

Quizartinib

Phenyl-[5-(t-butyl)isoxazol-3-yl]carbamate

Click to download full resolution via product page

Caption: Synthetic Pathway of Quizartinib (AC220).

Mechanism of Action
Quizartinib is a type II kinase inhibitor that selectively targets FLT3.[3][4] It binds to the inactive

"DFG-out" conformation of the FLT3 kinase domain, stabilizing it and preventing the

conformational change required for activation.[3] This binding mode blocks the ATP-binding

site, thereby inhibiting autophosphorylation of the FLT3 receptor.[7][8] The inhibition of FLT3

activation disrupts downstream signaling pathways crucial for the survival and proliferation of
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leukemic cells, including the PI3K/AKT, RAS/RAF/MEK/ERK, and STAT5 pathways.[7][9][10]

This ultimately leads to the induction of apoptosis in FLT3-ITD-positive leukemia cells.[7][11]
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Caption: FLT3 Signaling Pathway and Inhibition by Quizartinib.

Biological Activity
Quizartinib and its major active metabolite, AC886, have demonstrated potent and selective

inhibitory activity against FLT3 in both biochemical and cellular assays.

Compound Target Assay Type IC50 (nM) Reference

Quizartinib

(AC220)
FLT3-ITD

Cell-based

(MV4-11)
1.1 [12]

FLT3-WT
Cell-based

(RS4;11)
4.2 [12]

FLT3-ITD
Cell Proliferation

(MV4-11)
0.4 [4]

AC886

(metabolite)
FLT3-ITD

Cell Proliferation

(MV4-11)
0.2 [4]

Compound Target
Binding Affinity
(Kd, nM)

Reference

Quizartinib (AC220) FLT3 1.6 [11]

FLT3 3.3 [4]

AC886 (metabolite) FLT3 1.1 [4]

Experimental Protocols
Cell Viability Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of

Quizartinib on the proliferation of AML cell lines.
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Cell Culture: AML cell lines (e.g., MV4-11) are cultured in RPMI-1640 medium supplemented

with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with

5% CO2.[1]

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 to 5

x 10^4 cells per well.[1]

Compound Treatment: The following day, cells are treated with serial dilutions of Quizartinib

or DMSO as a vehicle control.[1]

Incubation: The plates are incubated for 72 hours at 37°C.[1]

Viability Assessment: Cell viability is measured using a luminescent cell viability assay (e.g.,

CellTiter-Glo®) according to the manufacturer's instructions.[1]

FLT3 Autophosphorylation Assay
This assay measures the ability of Quizartinib to inhibit the phosphorylation of the FLT3

receptor in cells.

Cell Culture and Serum Starvation: MV4-11 cells are cultured as described above and then

serum-starved (0.5% FBS) overnight.[13]

Compound Incubation: Cells are incubated with varying concentrations of Quizartinib for 2

hours at 37°C.[13]

Cell Lysis: After incubation, cells are lysed to release cellular proteins.[13]

ELISA: A capture antibody for total FLT3 is coated on a microplate. Cell lysates are added,

followed by a detection antibody for phosphorylated FLT3 (p-FLT3). The signal is developed

using a substrate and measured with a plate reader.[13]

Conclusion
Quizartinib is a highly potent and selective second-generation FLT3 inhibitor with significant

anti-leukemic activity in preclinical models. Its mechanism of action, involving the stabilization

of the inactive conformation of the FLT3 kinase, provides a strong rationale for its use in FLT3-
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mutated AML. The data and protocols presented in this guide offer a comprehensive overview

for researchers and drug development professionals in the field of targeted cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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